molecular formula C14H10Cl2OS B1597589 1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone CAS No. 33046-50-3

1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone

Cat. No.: B1597589
CAS No.: 33046-50-3
M. Wt: 297.2 g/mol
InChI Key: HZGLGBYRTBNBHB-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone is a ketone derivative featuring dual 4-chlorophenyl substituents connected via a sulfanyl (-S-) linkage.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(4-chlorophenyl)sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2OS/c15-11-3-1-10(2-4-11)14(17)9-18-13-7-5-12(16)6-8-13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGLGBYRTBNBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384991
Record name 1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33046-50-3
Record name 1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone typically involves the reaction of 4-chlorobenzaldehyde with 4-chlorothiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₄H₁₀Cl₂OS
  • CAS Number : 33046-50-3
  • Melting Point : 112–115 °C
  • Molecular Weight : 295.25 g/mol

The compound features a chlorinated phenyl group and a sulfanyl group, which contribute to its reactivity and biological activity. Its structure allows for various interactions with biological systems, making it a candidate for pharmacological studies.

Pharmacological Studies

Research indicates that compounds similar to 1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone exhibit significant biological activity, particularly in the realm of pharmacology. The following applications have been noted:

  • Antiviral Activity : Compounds with similar structures have been investigated for their potential as non-nucleoside antiviral agents. Studies have shown that arylsulfonyl compounds can inhibit viral replication, suggesting that this compound may possess similar properties .
  • Enzyme Inhibition : The compound's structural features allow it to interact with various enzymes, potentially inhibiting their activity. This aspect is crucial in drug design, particularly for targeting enzymes involved in disease pathways.

Synthesis of Derivatives

The synthesis of derivatives from this compound is an area of active research. By modifying its functional groups, researchers can create compounds with altered pharmacological profiles. For example:

  • Sulfanyl Modifications : Altering the sulfanyl group can lead to new derivatives that may exhibit enhanced biological activities or reduced toxicity profiles.

Case Study 2: Enzyme Interaction Studies

Research involving enzyme kinetics showed that compounds similar to this compound could act as competitive inhibitors for key metabolic enzymes. This interaction is vital for understanding metabolic pathways and developing targeted therapies for metabolic disorders.

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityReference
Aryl Sulfonamide XAntiviralAbdel-Aziz et al., 2009
Aryl Sulfonamide YEnzyme InhibitorSilvestri et al., 2000
This compoundPotential Antiviral/Enzyme InhibitorCurrent Research

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Structural Classification and Substituent Variations

The compound belongs to a family of aryl sulfanyl ethanones, where structural diversity arises from substitutions on the sulfanyl group or adjacent aromatic rings. Key analogs include:

Oxadiazole Derivatives
  • This contrasts with the purely aromatic 4-chlorophenyl group in the target compound . 1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone (CAS 721891-84-5):
  • Dual oxadiazole rings increase rigidity and thermal stability compared to the target compound’s simpler structure .
Thiazole Derivatives
  • The methyl group improves lipophilicity, which may influence bioavailability .
Triazole and Tetrazole Derivatives
  • 1-(4-Chlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-ethanone: The tetrazole ring’s high nitrogen content (N-rich heterocycle) increases dipole moments and thermal stability (m.p. 178°C), contrasting with the target compound’s likely lower melting point . 1-(4-Chlorophenyl)-2-[1,2,4]triazol-1-yl-ethanone (M16):
Imidazole Derivatives
  • The melting point (115–118°C) is lower than triazole analogs, indicating weaker crystalline packing forces .
Benzyl and Aryl Sulfanyl Variants
  • 2-[(3-Chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime (CAS 320422-50-2): Dual chlorinated aryl groups enhance halogen bonding, which may improve binding affinity in biological targets .

Biological Activity

1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone, also known by its CAS number 33046-50-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, including antibacterial, enzyme inhibitory, and other pharmacological effects based on diverse research findings.

  • Molecular Formula : C₁₄H₁₀Cl₂OS
  • Molecular Weight : 297.2 g/mol
  • Melting Point : 112–115 °C
  • CAS Number : 33046-50-3

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focusing on antibacterial and enzyme inhibition properties.

Antibacterial Activity

Research indicates that derivatives of compounds similar to this compound have demonstrated significant antibacterial effects against various bacterial strains. In studies evaluating related compounds, moderate to strong activity was noted against Salmonella typhi and Bacillus subtilis, while weaker activity was observed against other strains .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively. Specific studies on related compounds have shown strong inhibitory activity against acetylcholinesterase (AChE) and urease:

CompoundIC50 (µM)Reference Standard IC50 (µM)
Compound A2.14 ± 0.00321.25 ± 0.15 (Thiourea)
Compound B0.63 ± 0.001-
Compound C1.13 ± 0.003-

These results suggest that compounds with similar structures may possess significant potential as therapeutic agents targeting neurological conditions and infections .

Case Studies and Research Findings

  • Antibacterial Screening : A study conducted on synthesized derivatives revealed that several compounds exhibited promising antibacterial activity, particularly against Bacillus subtilis. The structure-activity relationship indicated that the presence of the chlorophenyl group significantly enhanced potency .
  • Enzyme Inhibition Assays : In a comprehensive evaluation of enzyme inhibitory activities, several synthesized compounds were tested for their ability to inhibit AChE and urease. The assays indicated that some derivatives showed potent inhibition, suggesting their potential utility in treating conditions like Alzheimer’s disease where AChE inhibition is beneficial .
  • Molecular Docking Studies : Computational studies have been employed to predict the binding interactions of these compounds with target enzymes. Docking studies demonstrated favorable interactions with active sites of AChE, which could lead to the development of new inhibitors based on this scaffold .

Q & A

Q. What are the established synthetic protocols for 1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone, and how are yields optimized?

  • Methodological Answer: The compound is synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, microwave-assisted reactions (30 sec irradiation) with phosphorus oxychloride as a catalyst achieve high efficiency (~94% yield) by minimizing side reactions . Conventional methods involve refluxing in dichloromethane or ethanol, followed by column chromatography (petroleum ether/ethyl acetate) for purification. Yield optimization requires controlling stoichiometry, reaction time, and temperature, as demonstrated in NMR-monitored syntheses (δ 5.04 ppm for -CH2 group) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer: 1H/13C NMR is critical for confirming the ethanone backbone and sulfanyl linkage:
  • 1H NMR: δ 5.04 ppm (s, 2H, -CH2) and aromatic proton signals at δ 7.50–8.00 ppm .
  • 13C NMR: Carbonyl resonance at δ 191.0 ppm and aromatic carbons at δ 123.8–153.3 ppm .
    IR spectroscopy identifies the C=O stretch (~1680 cm⁻¹) and C-S vibrations (~650 cm⁻¹). Solvent subtraction (CCl4/CS2) minimizes spectral contamination .

Q. How can reaction conditions (solvent, temperature, catalysts) be systematically optimized for scale-up synthesis?

  • Methodological Answer:
  • Solvent: Dichloromethane or DMF is preferred for polar intermediates; microwave-assisted methods reduce solvent volume .
  • Catalysts: Lewis acids (e.g., AlCl3) enhance electrophilic substitution in Friedel-Crafts routes .
  • Temperature: Ice-bath conditions (0°C) stabilize intermediates, while reflux (80–100°C) accelerates aryl-thioether formation .

Advanced Research Questions

Q. How can contradictions between XRD structural data and computational models (e.g., DFT) be resolved?

  • Methodological Answer: Discrepancies in bond lengths or angles often arise from crystal packing effects vs. gas-phase DFT calculations. Refinement using SHELXL (with H-atom riding models and 1.2–1.5 Ueq thermal parameters) improves XRD accuracy . Compare Hirshfeld surface analysis (e.g., using CrystalExplorer) with DFT-optimized geometries to identify non-covalent interactions (e.g., C-H···O) that distort computational results .

Q. What strategies are effective in optimizing crystallization for single-crystal XRD analysis of sulfanyl-substituted ethanones?

  • Methodological Answer:
  • Solvent selection: Slow evaporation from dichloromethane/hexane mixtures produces high-quality orthorhombic (Pbca) crystals .
  • Additives: Trace DMF or ethyl acetate reduces twinning by stabilizing π-π stacking interactions .
  • Recrystallization: Gradient cooling (25°C → 4°C) minimizes defects, as shown in refinement with Z = 8 and V = 3864.3 ų .

Q. How can reaction mechanisms (e.g., nucleophilic substitution at the sulfanyl group) be investigated using kinetic and computational methods?

  • Methodological Answer:
  • Kinetic studies: Monitor thiolate intermediate formation via UV-Vis (λ ~300 nm) under varying pH conditions.
  • DFT calculations: Use Gaussian09 with B3LYP/6-31G(d) to model transition states for sulfanyl displacement .
  • Isotopic labeling: 34S-labeled reactants track sulfur migration pathways via mass spectrometry .

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound, and how are structure-activity relationships (SAR) analyzed?

  • Methodological Answer:
  • Antimicrobial assays: Broth microdilution (MIC ≤ 16 µg/mL) against S. aureus and E. coli .
  • Antioxidant activity: DPPH radical scavenging (IC50) with ascorbic acid as a control .
  • SAR analysis: Modify the 4-chlorophenyl group to assess electronic effects (e.g., pKa of -Cl) on bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone
Reactant of Route 2
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1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone

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